Ethyl 4-butylamino-2-chloroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-butylamino-2-chloroquinoline-3-carboxylate is a quinoline derivative with the molecular formula C16H19ClN2O2. This compound features a quinoline system, a butylamino group, and a carboxyl group. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: Ethyl 2,4-dichloroquinoline-3-carboxylate is commonly used as a starting material.
Reaction Steps: The compound is synthesized through nucleophilic substitution reactions. The butylamino group is introduced by reacting ethyl 2,4-dichloroquinoline-3-carboxylate with butylamine under specific conditions.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium acetate are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various quinoline derivatives with different oxidation states.
Reduction Products: Reduced forms of the quinoline ring.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Ethyl 4-butylamino-2-chloroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in treating infections and inflammation.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in biological processes.
Pathways Involved: The exact mechanism can vary, but it often involves modulation of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-chloroquinoline-3-carboxylate: Lacks the butylamino group.
Ethyl 4-aminoquinoline-3-carboxylate: Has an amino group instead of a butylamino group.
Uniqueness: Ethyl 4-butylamino-2-chloroquinoline-3-carboxylate is unique due to the presence of both the butylamino and chloro groups, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and industrial chemicals.
Properties
IUPAC Name |
ethyl 4-(butylamino)-2-chloroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-5-10-18-14-11-8-6-7-9-12(11)19-15(17)13(14)16(20)21-4-2/h6-9H,3-5,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOIJPWMNCAKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=NC2=CC=CC=C21)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.